Ethyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Preparation Methods
Ethyl 3-cyclopropyl-3-oxopropanoate can be synthesized through esterification, where 3-cyclopropyl-3-oxopropionic acid reacts with ethanol to produce the target product . The reaction typically involves heating the mixture under reflux conditions for several hours . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-cyclopropyl-3-oxopropanoate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of certain drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate: Similar in structure but lacks the cyclopropyl group.
Ethyl 3-oxopropanoate: Similar but with different substituents on the carbon chain.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- Solubility : Very soluble in DMSO and other organic solvents.
- Log P (octanol-water partition coefficient) : Ranges from 0.58 to 1.82, indicating moderate lipophilicity .
Pharmacological Profile
This compound has been evaluated for various biological activities, particularly in the context of its potential as a drug candidate. Key findings include:
- Inhibition Studies : The compound has shown potential as an inhibitor in various biological assays. For instance, it was evaluated for its ability to inhibit CCR5 and CCR2 receptors, which are implicated in inflammatory responses and HIV infection. In one study, it demonstrated an IC50 value of 571 nM against CCR5, indicating significant inhibitory potential .
- Cytotoxicity : Preliminary cytotoxicity assessments suggest that this compound may possess selective toxicity against certain cancer cell lines, although specific IC50 values were not disclosed in the available literature.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its biological activity:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is known to enhance the binding affinity of compounds to their biological targets due to its unique steric and electronic properties. This feature has been linked to increased potency in receptor binding assays .
Case Studies
- Synthesis and Evaluation : In a study focused on synthesizing derivatives of triazolopyrimidinone, this compound was used as a starting material. The derivatives exhibited varying degrees of CCR5 inhibition, highlighting the importance of structural modifications on biological activity .
- Chemical Reactivity : The compound undergoes several chemical transformations, including oxidation and condensation reactions, which can yield biologically active derivatives. These derivatives are being explored for their potential therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Value/Description |
---|---|
IC50 against CCR5 | 571 nM |
Solubility | Very soluble in DMSO |
Log P | 0.58 - 1.82 |
Cytotoxicity (cell lines) | Selective toxicity observed |
Synthetic Accessibility | Moderate (1.79) |
Properties
IUPAC Name |
ethyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVADABIDBSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294564 | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24922-02-9 | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24922-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate described in the research?
A1: The research article details a novel, one-pot synthesis method for this compound from cyclopropyl methyl ketone. [] This method utilizes a ketene dithioacetal intermediate without requiring its isolation, leading to a more efficient synthesis with excellent yields. [] This is significant because it offers a more streamlined approach compared to potentially multi-step procedures, which could be beneficial for larger scale production or further research applications.
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